Phthalimidinoglutarimide-5'-propargyl-OH
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Overview
Description
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is a complex organic compound with a unique structure that includes both isoindoline and piperidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindoline Moiety: The initial step involves the formation of the isoindoline ring through a cyclization reaction.
Introduction of Hydroxypropynyl Group: The hydroxypropynyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of Piperidinedione Moiety: The final step involves the formation of the piperidinedione ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxypropynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The hydroxypropynyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-[1,3-Dihydro-5-(3-hydroxypropoxy)-1-propyn-1-yl]-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione
- 2,6-Piperidinedione, 3-[1,3-dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]
Uniqueness
The uniqueness of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione lies in its specific structural features, such as the hydroxypropynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-[6-(3-hydroxyprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,5-7,9H2,(H,17,20,21) |
InChI Key |
VCGDCCGJQVERNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCO |
Origin of Product |
United States |
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